Cas no 1880984-77-9 (1-Hexene, 4-(bromomethyl)-5,5-dimethyl-)
1-Hexene, 4-(bromomethyl)-5,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Hexene, 4-(bromomethyl)-5,5-dimethyl-
-
- Inchi: 1S/C9H17Br/c1-5-6-8(7-10)9(2,3)4/h5,8H,1,6-7H2,2-4H3
- InChI Key: ARYQRGVKNOGDEE-UHFFFAOYSA-N
- SMILES: C=CCC(CBr)C(C)(C)C
1-Hexene, 4-(bromomethyl)-5,5-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-675953-0.05g |
4-(bromomethyl)-5,5-dimethylhex-1-ene |
1880984-77-9 | 0.05g |
$1068.0 | 2023-03-11 | ||
| Enamine | EN300-675953-0.1g |
4-(bromomethyl)-5,5-dimethylhex-1-ene |
1880984-77-9 | 0.1g |
$1119.0 | 2023-03-11 | ||
| Enamine | EN300-675953-0.25g |
4-(bromomethyl)-5,5-dimethylhex-1-ene |
1880984-77-9 | 0.25g |
$1170.0 | 2023-03-11 | ||
| Enamine | EN300-675953-0.5g |
4-(bromomethyl)-5,5-dimethylhex-1-ene |
1880984-77-9 | 0.5g |
$1221.0 | 2023-03-11 | ||
| Enamine | EN300-675953-1.0g |
4-(bromomethyl)-5,5-dimethylhex-1-ene |
1880984-77-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-675953-2.5g |
4-(bromomethyl)-5,5-dimethylhex-1-ene |
1880984-77-9 | 2.5g |
$2492.0 | 2023-03-11 | ||
| Enamine | EN300-675953-5.0g |
4-(bromomethyl)-5,5-dimethylhex-1-ene |
1880984-77-9 | 5.0g |
$3687.0 | 2023-03-11 | ||
| Enamine | EN300-675953-10.0g |
4-(bromomethyl)-5,5-dimethylhex-1-ene |
1880984-77-9 | 10.0g |
$5467.0 | 2023-03-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067449-1g |
4-(Bromomethyl)-5,5-dimethylhex-1-ene |
1880984-77-9 | 95% | 1g |
¥5481.0 | 2023-03-19 |
1-Hexene, 4-(bromomethyl)-5,5-dimethyl- Related Literature
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1-Hexene, 4-(bromomethyl)-5,5-dimethyl-
1-Hexene, 4-(bromomethyl)-5,5-dimethyl- (CAS No. 1880984-77-9)
1-Hexene, 4-(bromomethyl)-5,5-dimethyl- (CAS No. 1880984-77-9) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a six-carbon chain (hexene) with a double bond at the 1-position, a bromomethyl group at the 4-position, and two methyl groups attached to the 5-position carbon. The combination of these functional groups makes it a versatile molecule with potential uses in polymer synthesis, drug development, and advanced materials research.
The bromomethyl group in this compound serves as an excellent leaving group, enabling it to participate in various nucleophilic substitution reactions. This property is particularly valuable in organic synthesis, where it can be used to introduce diverse functional groups into molecules. Recent studies have highlighted its role in the synthesis of biodegradable polymers, where the bromomethyl group facilitates controlled polymerization reactions under mild conditions.
One of the most intriguing aspects of 1-Hexene, 4-(bromomethyl)-5,5-dimethyl- is its ability to act as a precursor for the production of advanced materials with tailored properties. For instance, researchers have explored its use in creating stimuli-responsive polymers that can change their physical properties in response to external stimuli such as temperature or pH. These materials hold promise for applications in drug delivery systems and smart packaging technologies.
In terms of its physical properties, 1-Hexene, 4-(bromomethyl)-5,5-dimethyl- exhibits a melting point of approximately -30°C and a boiling point around 65°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in solution-based chemical reactions. The compound's stability under normal storage conditions further enhances its utility in laboratory settings.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1-Hexene, 4-(bromomethyl)-5,5-dimethyl-. Quantum mechanical calculations have revealed that the molecule's conjugated system contributes significantly to its electronic properties, making it a potential candidate for use in organic electronics. Researchers are currently investigating its suitability as a component in flexible electronics and photovoltaic devices.
The synthesis of 1-Hexene, 4-(bromomethyl)-5,5-dimethyl- typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the alkylation of a bromoalkene derivative followed by selective hydrogenation to introduce the double bond at the desired position. The stereochemistry of the molecule can be controlled during these steps to ensure optimal performance in subsequent applications.
In conclusion, 1-Hexene, 4-(bromomethyl)-5,5-dimethyl- (CAS No. 1880984-77-9) is a compound with remarkable potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers working on cutting-edge materials and chemical systems. As ongoing studies continue to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow significantly.
1880984-77-9 (1-Hexene, 4-(bromomethyl)-5,5-dimethyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)